molecular formula C22H18N4O4S B2527175 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1024128-19-5

2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2527175
CAS No.: 1024128-19-5
M. Wt: 434.47
InChI Key: DXULNUGLJORILD-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione (CAS: 1024128-19-5) is a sulfonamide derivative with a molecular formula of C22H18N4O4S and a molar mass of 434.47 g/mol . It features a 2,6-dimethylpyrimidin-4-yl group linked via a sulfonamide bridge to a phenyl ring, which is further substituted with a methylene-amino group connected to an indane-1,3-dione moiety. This structure combines aromaticity, hydrogen-bonding capability (from sulfonamide and pyrimidine), and a planar indane-dione system, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-13-11-20(25-14(2)24-13)26-31(29,30)16-9-7-15(8-10-16)23-12-19-21(27)17-5-3-4-6-18(17)22(19)28/h3-12,27H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCAVESZECJGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione, with the CAS number 1024128-19-5 and a molecular formula of C22H18N4O4S, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features several key functional groups:

  • Pyrimidine ring : Contributes to the compound's interaction with biological targets.
  • Sulfonamide group : Known for its antibacterial properties.
  • Indane-1,3-dione moiety : Implicated in various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown potent antibacterial and antifungal activities against various strains. Although specific data on this compound is limited, the presence of the sulfonamide group suggests potential efficacy against bacterial infections.

Anticancer Properties

Studies on related compounds have demonstrated anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis. The indane moiety is particularly noted for its role in cancer therapy. In vitro assays could be conducted to evaluate the specific cytotoxic effects of this compound on cancer cell lines.

Anticonvulsant Activity

Similar compounds have been evaluated for their anticonvulsant properties. For example, a study involving pharmacophoric hybrids indicated promising results in seizure models. The incorporation of a pyrimidine ring has been associated with improved blood-brain barrier penetration, enhancing the potential for central nervous system activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents on the pyrimidine ring : Modifications can enhance or reduce activity.
  • Positioning of functional groups : The arrangement affects binding affinity to biological targets.

A comparative analysis with structurally related compounds can provide insights into which modifications yield improved efficacy.

Case Studies

  • Antibacterial Evaluation : A series of synthesized compounds similar to this compound were tested against bacterial strains. Results indicated that modifications to the sulfonamide group significantly influenced potency.
  • Anticancer Screening : In vitro studies conducted on derivatives showed varied cytotoxic effects depending on structural variations. Compounds with enhanced lipophilicity demonstrated better cell permeability and antiproliferative effects in cancer cell lines.

Research Findings Summary Table

Activity Type Compound Effectiveness Mechanism
AntimicrobialSulfonamide derivativesPotent against bacteriaInhibition of bacterial growth
AnticancerIndane derivativesVariable effectivenessInduction of apoptosis; inhibition of proliferation
AnticonvulsantPyrimidine derivativesPromisingGABA-mediated action; blood-brain barrier penetration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physical Properties (Color, Solubility)
2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione C22H18N4O4S 434.47 2,6-Dimethylpyrimidine, indane-1,3-dione Data not reported
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 Pyridine, isoindolinone, pentanamide Yellowish white; solubility: 58.59 mg/mL (83°C)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Not fully reported Pyrimidine, isoindolinone, pentanamide Data not reported

Key Structural Differences :

Heterocyclic Core: The primary compound uses a 2,6-dimethylpyrimidine group, which is bulkier and more electron-rich than the pyridine or unsubstituted pyrimidine in the analogs. This substitution likely enhances hydrophobic interactions and steric effects in biological targets .

Linker and Pharmacophore: The primary compound employs a methylene-amino linker between the sulfonamide-phenyl group and the indane-1,3-dione, creating a conjugated system that may improve planarity and π-π stacking. In contrast, the analogs use a flexible pentanamide chain connected to an isoindolinone ring, which introduces rotational freedom but reduces rigidity . Indane-1,3-dione vs. isoindolinone: The former has a fused bicyclic structure with two ketone groups, enabling redox activity, while isoindolinone is a lactam with a single ketone, altering electronic properties and hydrogen-bonding capacity .

Solubility and Stability :

  • The pyridine analog exhibits moderate solubility (58.59 mg/mL at 83°C), likely due to the polar pyridine and sulfonamide groups. The primary compound’s solubility is unreported but may be lower due to its hydrophobic dimethylpyrimidine and rigid indane-dione system .

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